赖氨酸-依妥昔单抗

描述

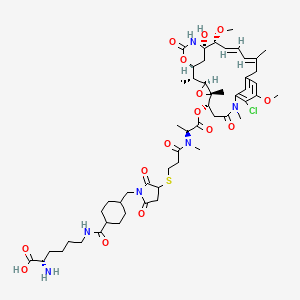

Lysine-emtansine is a complex molecule that is part of a class of drugs known as antibody-drug conjugates (ADCs). It consists of the humanized monoclonal antibody trastuzumab covalently linked to the cytotoxic agent DM1 . The manufacturing strategy for lysine-linked ADCs involves conjugation of a linker moiety to free side chains of lysines on a monoclonal antibody (mAb), followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug .

Synthesis Analysis

The synthesis of Lysine-emtansine involves a two-stage conjugation process. First, a linker moiety is conjugated to free side chains of lysines on a monoclonal antibody. This is followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug . The process results in a complex mixture of mAb-linker-drug compounds .Molecular Structure Analysis

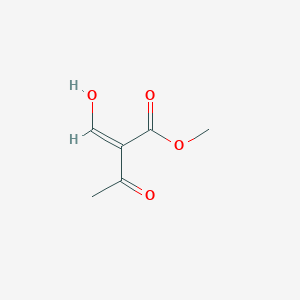

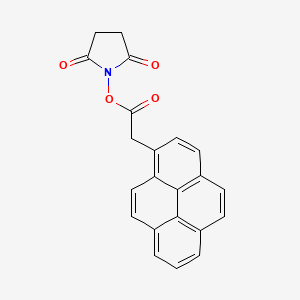

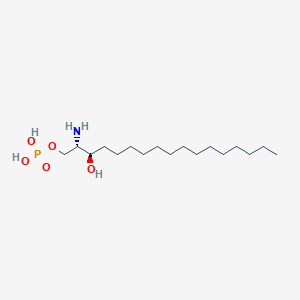

The molecular formula of Lysine-emtansine is C53H75ClN6O15S . The structure of Lysine-emtansine is highly complex due to the conjugation process, which can result in a variety of distinct species when targeting the drug-to-antibody ratio (DAR) value .Chemical Reactions Analysis

The chemical reactions involved in the formation of Lysine-emtansine are complex and involve multiple stages. The process begins with the conjugation of a linker moiety to free side chains of lysines on a monoclonal antibody. This is followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug .Physical And Chemical Properties Analysis

The physical and chemical properties of Lysine-emtansine are complex due to its structure and the conjugation process involved in its formation. The molecule has a high level of chemical complexity, which poses significant challenges for its analytical characterization .科学研究应用

Antibody Drug Conjugates (ADCs)

Lysine-emtansine is used in the development of Antibody Drug Conjugates (ADCs), which are a promising class of therapeutic treatments . ADCs represent a combination of a selective antibody and cytotoxic payload . Lysine-linked ADCs, such as trastuzumab-emtansine (T-DM1), are among the most heterogeneous biotherapeutics .

Cancer Treatment

The combination of a selective antibody and cytotoxic payload in the form of an ADC has been hailed as a “magic bullet” given their promise to dramatically improve treatments . This strategy is employed in the design of ADCs to deliver highly toxic compounds directly to cancer cells, minimizing off-target activity and patient morbidity .

Mass Spectrometry

Lysine-emtansine is used in mass spectrometry for the characterization of the resulting middle-down large-sized peptides of T-DM1 . This involves a workflow that combines limited proteolysis with HCD-triggered EThcD and UVPD mass spectrometry .

Biotherapeutic Characterization

Lysine-emtansine is used in the characterization of biotherapeutics. The high level of chemical complexity posed by lysine-linked ADCs requires complementary MS-based approaches of peptide mapping and intact mass analysis .

Quality Control in Pharmaceutical Sciences

Critical quality attribute (CQA) measurements include drug-to-antibody ratio (DAR) and glycosylation pattern via intact mass analysis, and conjugation site localization via peptide mapping . These measurements are essential for the complete characterization of the lysine-linked antibody drug conjugate (ADC) trastuzumab emtansine .

Research on Selective Labeling

Research has demonstrated that β-lactam selectively conjugates to the catalytic site lysine (LysH93) of mAb 38C2 . This specific lysine residue on the heavy chain has an unusually low pKa of ∼6.0, and this property enabled such selective labeling .

作用机制

Target of Action

Lysine-emtansine, also known as trastuzumab emtansine (T-DM1), is an antibody-drug conjugate that primarily targets the human epidermal growth factor receptor-2 (HER2) . HER2 is overexpressed in approximately 15 to 20% of primary human breast cancers . The overexpression of HER2 leads to marked overexpression of the HER2 protein on the cell surface and constitutive activation of HER2 signaling .

Mode of Action

The compound consists of the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent . Once bound, the T-DM1/HER2-receptor complex is internalized via endocytosis . T-DM1 is then degraded inside the tumor to release DM1 . DM1 binds to microtubules and inhibits their polymerization, causing cell-cycle arrest and cell death .

Biochemical Pathways

The cytotoxic effect of T-DM1 likely varies depending on the intracellular concentration of DM1 accumulated in cancer cells . High intracellular levels result in rapid apoptosis, somewhat lower levels in impaired cellular trafficking and mitotic catastrophe, while the lowest levels lead to poor response to T-DM1 .

Result of Action

The result of T-DM1’s action is the selective delivery of DM1 to the HER2-positive tumor cell combined with trastuzumab’s activation of antibody-dependent cell-mediated cytotoxicity and inhibition of HER2-mediated signal transduction . This leads to the death of the cancer cell .

Action Environment

The effect of T-DM1 may be impaired by inefficient internalization or enhanced recycling of the HER2-T-DM1 complex in cancer cells, or impaired lysosomal degradation of trastuzumab or intracellular trafficking of HER2 . The effect of T-DM1 may also be compromised by multidrug resistance proteins that pump DM1 out of cancer cells . These factors can influence the compound’s action, efficacy, and stability.

安全和危害

The safety of Lysine-emtansine is a critical aspect of its use. While specific safety data for Lysine-emtansine was not found, it’s important to note that the safety profiles of ADCs are comparable with those of standard-of-care chemotherapeutics, with dose-limiting toxicities associated with the mechanism of activity of the cytotoxic warhead .

未来方向

The future of Lysine-emtansine and other ADCs is promising. Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs. As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .

属性

IUPAC Name |

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRZDBDIKWWPEN-YCPOLOASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H75ClN6O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysine-emtansine | |

CAS RN |

1281816-04-3 | |

| Record name | Lysine-emtansine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSINE-EMTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)